Adicardin
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Overview
Description
Adicardin is a coumarin derivative isolated from the plant Breonadia salicina. It is known for its various pharmacological activities, including anti-chronic renal failure properties . This compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.
Mechanism of Action
Adicardin, also known as Apiosylskimmin, is a coumarin isolated from Hydrangea macrophylla . It has been reported to have anti-chronic renal failure activity
Mode of Action
It is known to have anti-chronic renal failure activity . The specific interactions between this compound and its targets that result in this therapeutic effect are yet to be elucidated.
Result of Action
It is known to have anti-chronic renal failure activity . The specific molecular and cellular changes that occur as a result of this compound’s action require further investigation.
Biochemical Analysis
Cellular Effects
Adicardin has been reported to have anti-chronic renal failure activity This suggests that it may influence cell function and impact cellular processes related to renal function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Adicardin can be synthesized through the extraction of the stem bark of Breonadia salicina using methanol. The methanol extract is then partitioned between dichloromethane and water. The dichloromethane-soluble portion is subjected to column chromatography, resulting in the isolation of this compound along with other compounds .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Adicardin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with altered functional groups, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other coumarin derivatives.
Medicine: It has shown promise in treating chronic renal failure and other conditions.
Comparison with Similar Compounds
Adicardin is similar to other coumarin derivatives such as:
Umbelliferone: Another coumarin derivative with similar pharmacological properties.
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory activities.
6-Hydroxy-7-methoxycoumarin: Exhibits similar biological activities and is also isolated from Breonadia salicina.
This compound stands out due to its unique glycosylation pattern, which may contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBJYHKMRWZNA-ZITSYKRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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